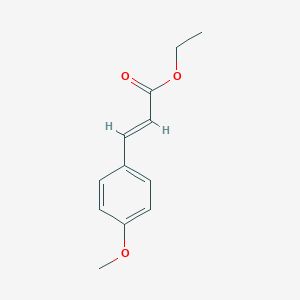

Ethyl methoxycinnamate

Description

Ethyl p-methoxycinnamate has been reported in Kaempferia galanga and Hedychium spicatum with data available.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGCHLFKUPGPX-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308962 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24393-56-4, 1929-30-2 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Ethyl p-Methoxycinnamate via Claisen Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl p-methoxycinnamate, a widely used UV-B filter in sunscreens and a valuable intermediate in the pharmaceutical industry, through the Claisen condensation reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Ethyl p-methoxycinnamate is an organic compound prized for its ability to absorb ultraviolet radiation, making it a key active ingredient in many commercial sunscreens. Beyond its application in cosmetics, it serves as a precursor for the synthesis of various pharmaceutical agents. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, provides an efficient route for the synthesis of ethyl p-methoxycinnamate from p-anisaldehyde and ethyl acetate.

Reaction Mechanism

The Claisen condensation for the synthesis of ethyl p-methoxycinnamate proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting alkoxide intermediate subsequently eliminates an ethoxide ion to yield the final product, ethyl p-methoxycinnamate.

Caption: Reaction mechanism of Ethyl p-Methoxycinnamate synthesis.

Experimental Protocols

The following experimental protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory settings.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 |

| Cyclohexane | C₆H₁₂ | 84.16 |

| Sulfuric Acid (13%) | H₂SO₄ | 98.08 |

Reaction Procedure

-

Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate, sodium ethoxide, and cyclohexane. The molar ratio of p-anisaldehyde to sodium ethoxide should be in the range of 0.6-0.9:1, with a preferred ratio of 0.7:1. The mass ratio of ethyl acetate to p-anisaldehyde should be between 2.5:1 and 10:1. The molar ratio of cyclohexane to p-anisaldehyde is optimally 2.3:1.[1]

-

Reaction: Stir the mixture and begin the dropwise addition of p-anisaldehyde. The reaction is exothermic, and the temperature should be maintained between 40-60°C, ideally at 45°C. The addition of p-anisaldehyde is typically completed over one hour.[1]

-

Monitoring: After the addition is complete, maintain the reaction mixture at 40-45°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of p-anisaldehyde is complete. A reaction completion of approximately 95% is expected.[1]

Work-up and Purification

-

Quenching and Neutralization: To the reaction vessel, add water, followed by a 13% solution of sulfuric acid to neutralize the excess sodium ethoxide and quench the reaction.[1]

-

Phase Separation and Washing: The mixture will separate into an organic and an aqueous layer. Separate the organic layer and wash it with water to remove any remaining salts.

-

Solvent Removal and Purification: Transfer the organic phase to a distillation apparatus and remove the cyclohexane solvent. The crude ethyl p-methoxycinnamate can then be purified by flash distillation or recrystallization to yield a white solid with a purity of up to 99.98%.

Caption: Experimental workflow for the synthesis of Ethyl p-Methoxycinnamate.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of ethyl p-methoxycinnamate via Claisen condensation.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| p-Anisaldehyde : Sodium Ethoxide (molar) | 0.7 : 1 | |

| Ethyl Acetate : p-Anisaldehyde (mass) | 2.5-10 : 1 | |

| Cyclohexane : p-Anisaldehyde (molar) | 2.3 : 1 | |

| Reaction Conditions | ||

| Temperature | 40-60 °C | |

| Reaction Time | ~2 hours | |

| Product Characteristics | ||

| Purity | 99.98% | |

| Appearance | White Solid | |

| Reaction Completion | ~95% |

Characterization Data

The synthesized ethyl p-methoxycinnamate can be characterized using various spectroscopic techniques. The expected data are as follows:

| Technique | Data |

| ¹H NMR | δ (ppm): 1.34 (t, 3H, -CH₃), 3.84 (s, 3H, -OCH₃), 4.25 (q, 2H, -OCH₂-), 6.30 (d, 1H, Ar-CH=), 6.90 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 7.63 (d, 1H, =CH-CO) |

| ¹³C NMR | δ (ppm): 14.3, 55.3, 60.3, 114.2, 115.8, 127.2, 129.6, 144.4, 161.2, 167.1 |

| IR (KBr) | ν (cm⁻¹): 2978, 1710 (C=O), 1635 (C=C), 1605, 1512, 1255, 1170, 1035, 830 |

| Melting Point | 48-50 °C |

Conclusion

The Claisen condensation provides a robust and high-yielding method for the industrial and laboratory-scale synthesis of ethyl p-methoxycinnamate. The use of readily available starting materials and straightforward reaction conditions make this an attractive synthetic route. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of cosmetics and pharmaceuticals. Careful control of reaction parameters and a thorough purification process are key to obtaining a high-purity product suitable for its intended applications.

References

An In-Depth Technical Guide to the Mechanism of Action of Ethylhexyl Methoxycinnamate as a UVB Filter

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylhexyl methoxycinnamate (EHMC), also known as octinoxate, is a widely utilized organic UVB filter in sunscreen and cosmetic formulations. Its primary mechanism of action involves the absorption of UVB radiation, primarily in the 280-320 nm range, with a peak absorption at approximately 310 nm. This absorbed energy is dissipated through a photophysical process, predominantly via a reversible trans-cis photoisomerization. The thermodynamically stable trans (E) isomer is converted to the higher-energy cis (Z) isomer upon photon absorption. This isomerization process effectively converts harmful UV radiation into less damaging thermal energy. However, the cis isomer exhibits a lower molar extinction coefficient, leading to a reduction in UVB protection upon prolonged UV exposure. Furthermore, EHMC is susceptible to photodegradation, breaking down into various byproducts and losing its efficacy over time. Beyond its primary role as a UVB filter, EHMC has been shown to interact with cellular signaling pathways in the skin, notably the Aryl Hydrocarbon Receptor (AhR) pathway in keratinocytes, by inhibiting the metabolic enzymes CYP1A1 and CYP1B1. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

Photophysical and Photochemical Mechanism of Action

The core function of ethylhexyl methoxycinnamate as a UVB filter lies in its ability to absorb high-energy UVB photons and dissipate the energy through photophysical and photochemical pathways.

UVB Absorption

Ethylhexyl methoxycinnamate is an ester of 2-ethylhexanol and p-methoxycinnamic acid. Its molecular structure, containing a conjugated system of double bonds in the cinnamate moiety, is responsible for its strong absorption of UVB radiation. The energy from the absorbed photon elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).

Photoisomerization

The principal mechanism for energy dissipation is the reversible photoisomerization from the thermodynamically more stable trans (E) isomer to the cis (Z) isomer. This process occurs on a picosecond timescale and effectively converts the absorbed UV energy into thermal energy as the molecule undergoes a conformational change. The reverse reaction, from cis back to the trans isomer, can occur thermally or photochemically.

The Intricate Dance of Light and Matter: A Technical Guide to the Photochemistry and Photophysics of Cinnamate Esters

For Researchers, Scientists, and Drug Development Professionals

Cinnamate esters, a class of organic compounds derived from cinnamic acid, are of significant interest across various scientific disciplines, from materials science to pharmacology. Their utility is deeply rooted in their interaction with ultraviolet (UV) light, which triggers a cascade of fascinating and complex photochemical and photophysical events. This technical guide provides an in-depth exploration of these processes, offering a valuable resource for researchers and professionals working with these versatile molecules.

Core Photophysical Properties: A Quantitative Overview

Upon absorption of UV radiation, cinnamate esters are promoted to an electronically excited state. The fate of this excited molecule is dictated by a series of competing photophysical pathways, including fluorescence, internal conversion, and intersystem crossing. The efficiency and dynamics of these processes are highly dependent on the molecular structure, substituents on the phenyl ring, and the surrounding environment. The following tables summarize key photophysical data for a selection of cinnamate esters.

Table 1: Absorption and Emission Properties of Selected Cinnamate Esters

| Cinnamate Ester Derivative | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |

| Methyl Cinnamate | Cyclohexane | ~280 | - | - | 0.001[1] |

| Ethyl Cinnamate | Ethanol | - | - | - | - |

| 2-Ethylhexyl-p-methoxycinnamate (OMC) | Cyclohexane | ~290 | - | - | - |

| 2-Ethylhexyl-p-methoxycinnamate (OMC) | Protic Solvents | ~310 | - | - | Quenched |

| 2-Ethylhexyl-m-methoxycinnamate | - | - | - | - | Strong Fluorescence[2][3] |

| 2-Methylphenyl 4-methoxycinnamate (MePMC) | - | > Octyl Methoxycinnamate[4][5] | - | - | - |

| 2-Methylphenyl 4-ethoxycinnamate (MePEC) | - | > Octyl Methoxycinnamate | - | - | - |

Table 2: Excited State Lifetimes and Quantum Yields of Photochemical Reactions

| Cinnamate Ester Derivative | Excited State | Lifetime | Photochemical Process | Quantum Yield (Φ) |

| Methyl Cinnamate | S₁ (¹ππ) | ~4.5 ps | E → Z Isomerization | - |

| p-Hydroxy Methylcinnamate (s-cis conformer) | S₁ (¹ππ) | ~2.5 ps | E → Z Isomerization | - |

| 4'-Methoxycinnamates | - | - | E ⇄ Z Photoisomerization | ~0.5 - 1 |

| Ethyl Cinnamate (in dilute ethanol) | S₁ | - | Photodimerization | 15 M⁻¹ |

| Ethyl Cinnamate (in dilute ethanol) | T₁ | - | Photodimerization | 13 M⁻¹ |

Key Photochemical Reactions: Isomerization and Cycloaddition

The absorbed light energy can also drive chemical transformations in cinnamate esters, with two primary reactions being of paramount importance: E/Z (cis-trans) photoisomerization and [2+2] photocycloaddition.

E/Z Photoisomerization

The most common photochemical reaction for cinnamate esters in dilute solution is the reversible isomerization around the carbon-carbon double bond of the acrylate moiety. The trans (E) isomer is typically the more thermodynamically stable form. Upon UV irradiation, it can be converted to the cis (Z) isomer. This process is often highly efficient and can be reversed by irradiation at a different wavelength or by thermal means. The position of the photostationary state (the equilibrium ratio of E and Z isomers under irradiation) depends on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength.

[2+2] Photocycloaddition (Photodimerization)

In the solid state or in concentrated solutions, cinnamate esters can undergo [2+2] photocycloaddition reactions, leading to the formation of cyclobutane dimers. This reaction occurs between an excited-state cinnamate molecule and a ground-state molecule. The stereochemistry of the resulting cyclobutane ring (e.g., α-truxillic or β-truxinic acid derivatives) is often dictated by the packing of the molecules in the crystal lattice or the presence of templates. In some cases, this dimerization can be catalyzed by Lewis acids, which can enhance the efficiency and stereoselectivity of the reaction.

Experimental Protocols

The characterization of the photochemical and photophysical properties of cinnamate esters relies on a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics of a cinnamate ester, including absorption maxima (λ_abs), molar absorption coefficients (ε), and fluorescence emission maxima (λ_em).

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the cinnamate ester in a suitable, spectroscopy-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). Concentrations should be chosen to yield absorbances in the range of 0.1 to 1.0 to ensure linearity.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of the solvent in a quartz cuvette as a baseline.

-

Record the absorption spectra of the sample solutions.

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Reference Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_f,std) that absorbs and emits in a similar spectral region to the cinnamate ester sample.

-

Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength adjusted to be below 0.1 to minimize inner filter effects.

-

Fluorescence Spectra Acquisition:

-

Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).

-

The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Time-Resolved Transient Absorption Spectroscopy

Objective: To study the dynamics of short-lived excited states and reaction intermediates.

Methodology:

-

Experimental Setup: A typical pump-probe transient absorption setup is required. This consists of an ultrafast laser system that generates both a "pump" pulse to excite the sample and a delayed "probe" pulse to monitor the resulting changes in absorption.

-

Sample Preparation: The sample is placed in a suitable cuvette or flow cell. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay after the pump pulse.

-

The transmitted probe light is detected by a multichannel detector (e.g., a CCD camera coupled to a spectrograph).

-

By varying the time delay between the pump and probe pulses, a three-dimensional data set of absorbance change versus wavelength and time is generated.

-

-

Data Analysis: The data is analyzed to extract kinetic information about the decay of excited states and the formation and decay of transient species. Global analysis fitting can be used to determine the lifetimes of the different species involved.

Determination of Photoisomerization Quantum Yield

Objective: To quantify the efficiency of the E → Z photoisomerization reaction.

Methodology:

-

Actinometry: A chemical actinometer (a compound with a known photochemical quantum yield, such as potassium ferrioxalate) is used to determine the photon flux of the light source at the irradiation wavelength.

-

Sample Irradiation: A solution of the cinnamate ester of known concentration is irradiated with the same light source under identical conditions as the actinometer.

-

Monitoring the Isomerization: The change in the concentration of the E and Z isomers is monitored over time using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the absorption spectra of the E and Z isomers are distinct, the change in absorbance at a specific wavelength can be used to follow the isomerization.

-

¹H NMR Spectroscopy: The integration of characteristic proton signals for each isomer can be used to determine their relative concentrations.

-

High-Performance Liquid Chromatography (HPLC): The isomers can be separated and quantified by HPLC.

-

-

Quantum Yield Calculation: The photoisomerization quantum yield (Φ_iso) is calculated by dividing the number of molecules that have isomerized by the number of photons absorbed by the sample.

Visualizing the Pathways: Diagrams of Core Processes

To better understand the complex interplay of photochemical and photophysical events, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Photophysical and Photochemical Decay Pathways

Caption: Key photophysical and photochemical decay pathways of cinnamate esters.

Experimental Workflow for Transient Absorption Spectroscopy

Caption: Workflow for transient absorption spectroscopy experiments.

Logical Relationship for Determining Photoisomerization Quantum Yield

Caption: Logical workflow for determining photoisomerization quantum yield.

This comprehensive guide provides a foundational understanding of the photochemical and photophysical properties of cinnamate esters. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals, enabling a more informed approach to the design and application of these versatile compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical characterization of cinnamates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]

- 5. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

In vitro cytotoxicity of ethyl p-methoxycinnamate on human cell lines

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Ethyl p-Methoxycinnamate on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of ethyl p-methoxycinnamate (EPMC), a prominent bioactive compound isolated from Kaempferia galanga. The document synthesizes key findings on its activity against various human cell lines, details common experimental protocols, and elucidates the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

EPMC has demonstrated a variable and selective cytotoxic profile against a range of human cancer cell lines while showing comparatively lower toxicity towards normal human cells. The half-maximal inhibitory concentration (IC50), a standard measure of potency, varies significantly across different cell types. A summary of reported IC50 values is presented below.

| Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |

| HSC-4 | Oral Cancer | 32 | 24 | [1] |

| PC-3 | Prostate Cancer | 39 | 48 | [2] |

| HCT116 | Colon Cancer | 42.1 | 48 | [2] |

| K562 | Leukemia | 57.5 | 48 | [2] |

| MCF-7 | Breast Cancer | 77.5 | 48 | |

| HSC-3 | Oral Cancer | 75 | Not Specified | |

| Ca922 | Oral Cancer | 85 | Not Specified | |

| B16 | Melanoma | 97.09 | Not Specified | |

| HUVEC | Endothelial Cells | 160 | Not Specified | |

| CL-6 | Cholangiocarcinoma | 245.5 | 48 | |

| Caco-2 | Colon Cancer | 347.0 | 48 | |

| OUMS-36T-1F | Fibroblast (Normal) | 899.6 | 48 | |

| A549 | Lung Cancer | 1407.75 | Not Specified | |

| B16F10-NFκB Luc2 | Melanoma | 88.7 µM* | Not Specified |

*Note: The IC50 value for the B16F10 cell line is presented in µM as reported in the study. All other values are in µg/mL. The study on A549 cells concluded that EPMC showed inactive activity at the tested concentrations.

Experimental Protocols

The evaluation of EPMC's cytotoxic activity involves a series of standardized in vitro assays. The following sections detail the typical methodologies employed.

Cell Culture and Maintenance

A variety of human cell lines have been utilized in these studies, including cholangiocarcinoma (CL-6), colon cancer (Caco-2), fibroblast (OUMS-36T-1F), and oral cancer (HSC-4).

-

Culture Media: Cells are typically maintained in appropriate culture media such as RPMI 1640, Dulbecco's Modified Eagle Medium (DMEM), or Minimum Essential Medium (MEM).

-

Supplements: The media is supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution to ensure optimal growth and prevent contamination.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

EPMC Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of EPMC. A negative control (untreated cells) and a positive control (a known chemotherapeutic agent) are included. Cells are incubated for a specified period, typically 24 or 48 hours.

-

MTT Addition: After incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Caption: General workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of EPMC on the cell cycle distribution.

-

Treatment: Cells are treated with EPMC at specific concentrations (e.g., IC25 and IC50) for defined periods (e.g., 24 and 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of EPMC-induced cytotoxicity.

-

Fluorescent Microscopy: The activation of executioner caspases, such as caspase-3 and caspase-7, can be visualized. Cells are treated with EPMC and then stained with a reagent like CellEvent™ Caspase-3/7 Green Detection Reagent, which becomes fluorescent upon cleavage by active caspases.

-

Mechanism Analysis: Further studies have shown that EPMC-induced apoptosis involves a decrease in the mitochondrial membrane potential and the activation of initiator caspases (caspase-8 and caspase-9) in addition to executioner caspases (caspase-3/7).

Mechanisms of Action and Signaling Pathways

EPMC exerts its cytotoxic effects through the modulation of multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of survival mechanisms.

Induction of Apoptosis

EPMC induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Treatment with EPMC leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic pathway, which culminates in the activation of caspase-9. The compound also triggers the activation of caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge to activate the executioner caspases, caspase-3 and caspase-7, which dismantle the cell, leading to apoptosis.

Caption: EPMC-induced apoptosis signaling pathways.

Cell Cycle Arrest

EPMC has been shown to halt cell cycle progression, preventing cancer cell proliferation. In cholangiocarcinoma (CL-6) cells, EPMC exposure resulted in a significant accumulation of cells in the G2/M phase. In other models, such as Ehrlich ascites tumor cells, EPMC was found to induce a G1/S phase arrest. The arrest at the G0/G1 checkpoint is often dependent on the p53 tumor suppressor protein.

Inhibition of NF-κB Pathway

In melanoma cells, EPMC functions as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival and proliferation. The mechanism involves the inhibition of p38, which subsequently prevents the phosphorylation of Akt at the Serine 473 position. This blockage of Akt activation inhibits the downstream activation and nuclear translocation of NF-κB, thereby suppressing the transcription of pro-survival genes.

Caption: Inhibition of the p38/Akt/NF-κB pathway by EPMC.

Disruption of Cancer Cell Metabolism

A novel mechanism identified in Ehrlich ascites tumor cells involves the disruption of energy metabolism. EPMC was found to suppress the c-Myc/SREBP1 pathway, which regulates the expression of key enzymes in de novo fatty acid synthesis (e.g., Acly, Acc1, and Fasn). This inhibition leads to a significant reduction in intracellular ATP levels, ultimately contributing to the anti-proliferative effects and G1/S cell cycle arrest.

Effect on Multidrug Resistance

Importantly, EPMC did not induce the expression of the mdr-1 gene in either cholangiocarcinoma (CL-6) or colon cancer (Caco-2) cells. The mdr-1 gene encodes for P-glycoprotein, a transporter that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. The lack of mdr-1 induction suggests that EPMC has a low potential for causing drug resistance.

Conclusion

Ethyl p-methoxycinnamate demonstrates significant and selective in vitro cytotoxicity against a variety of human cancer cell lines. Its anti-neoplastic activity is mediated through a multi-targeted approach, including the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M or G1/S phase, and the inhibition of key pro-survival signaling pathways like NF-κB. Furthermore, its ability to disrupt cancer cell metabolism without inducing multidrug resistance pathways highlights its potential as a promising candidate for further development in cancer therapy. Future research should continue to explore its molecular mechanisms in greater detail and evaluate its efficacy in in vivo models.

References

Ethyl 4-Methoxycinnamate: A Technical Guide to its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methoxycinnamate (EPMC), a major bioactive compound isolated from the rhizome of Kaempferia galanga, has demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological effects of EPMC, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing comprehensive experimental protocols for its evaluation. The evidence presented herein underscores the potential of EPMC as a promising candidate for the development of novel therapeutics for inflammatory and pain-related conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The management of inflammation and associated pain remains a significant challenge in modern medicine, driving the search for novel therapeutic agents with improved efficacy and safety profiles.

Ethyl 4-methoxycinnamate (EPMC) is a naturally occurring phenylpropanoid that has been the subject of growing scientific interest due to its diverse pharmacological activities.[1] This document consolidates the current scientific knowledge on the anti-inflammatory and analgesic effects of EPMC, with a focus on providing researchers and drug development professionals with the technical information required to further investigate its therapeutic potential.

Anti-inflammatory Properties of Ethyl 4-Methoxycinnamate

EPMC exhibits potent anti-inflammatory effects in both in vivo and in vitro models. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory mediators and signaling pathways.

In Vivo Studies

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents. EPMC has been shown to dose-dependently inhibit carrageenan-induced paw edema in rats, with a minimum inhibitory concentration (MIC) of 100 mg/kg.[2] At a dose of 800 mg/kg, the effect of EPMC was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[2]

The cotton pellet granuloma model is used to evaluate the anti-proliferative effects of anti-inflammatory drugs in a sub-chronic inflammatory setting. EPMC has demonstrated a strong ability to inhibit granuloma tissue formation in rats.[3]

| Dose of EPMC (mg/kg) | Inhibition of Granuloma Formation (%) |

| 200 | 38.98 |

| 400 | 44.21 |

| 800 | 51.65 |

| Table 1: Effect of Ethyl 4-Methoxycinnamate on Cotton Pellet-Induced Granuloma Formation in Rats.[3] |

In Vitro Studies

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. EPMC has been found to non-selectively inhibit both COX-1 and COX-2 enzymes.

| Enzyme | EPMC IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |

| COX-1 | 1.12 | 0.33 |

| COX-2 | 0.83 | 0.51 |

| Table 2: In Vitro Inhibition of COX-1 and COX-2 by Ethyl 4-Methoxycinnamate. |

EPMC has been shown to significantly inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), in both in vivo and in vitro models. It also moderately inhibits the production of nitric oxide (NO), a mediator of inflammation.

| Compound/Concentration | % Inhibition of TNF-α | % Inhibition of NO |

| EPMC (50 µg/ml) | 53.25 | 21.4 |

| EPMC (100 µg/ml) | 48.76 | 22.2 |

| EPMC (200 µg/ml) | 35.71 | 23.8 |

| Table 3: In Vitro Inhibition of TNF-α and Nitric Oxide Production by Ethyl 4-Methoxycinnamate in U937 cells. |

Analgesic Properties of Ethyl 4-Methoxycinnamate

EPMC has demonstrated significant analgesic effects, suggesting its potential in the management of pain.

In Vivo Studies

The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is indicative of pain.

The tail flick test is a thermal nociception assay used to evaluate centrally acting analgesics. EPMC has been shown to prolong the tail flick latency in rats in a dose-dependent manner, indicating a central analgesic effect.

| Dose of EPMC (mg/kg) | % Delay in Tail Flick Time |

| 200 | 37 |

| 400 | 125.6 |

| 800 | 159.1 |

| Table 4: Analgesic Effect of Ethyl 4-Methoxycinnamate in the Tail Flick Test in Rats. |

Signaling Pathways

The anti-inflammatory effects of EPMC are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. EPMC has been shown to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to a downregulation of the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK signaling pathways, including p38, JNK, and ERK, play crucial roles in transducing extracellular signals to cellular responses, including inflammation. EPMC has been identified as an inhibitor of the p38 MAPK pathway. By inhibiting p38, EPMC can further suppress the production of pro-inflammatory cytokines like TNF-α and IL-1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-inflammatory and Analgesic Assays

-

Animals: Male Wistar rats (150-200 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and EPMC-treated groups.

-

Drug Administration: EPMC or the standard drug is administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Implantation: Sterile, pre-weighed cotton pellets (10 ± 1 mg) are implanted subcutaneously in the dorsal region under light anesthesia.

-

Drug Administration: EPMC, a standard drug (e.g., Indomethacin or Dexamethasone), or vehicle is administered daily for 7 consecutive days.

-

Excision and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets with the granulomatous tissue are dissected out, dried at 60°C until a constant weight is achieved, and weighed.

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is then calculated.

-

Animals: Swiss albino mice (20-25 g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Aspirin), and EPMC-treated groups.

-

Drug Administration: EPMC or the standard drug is administered 30-60 minutes before the acetic acid injection. The control group receives the vehicle.

-

Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of protection against writhing is calculated.

-

Animals: Wistar rats (150-200 g) are used.

-

Apparatus: A tail flick analgesiometer is used, which applies a radiant heat source to the tail.

-

Baseline Measurement: The basal reaction time of each rat to the heat stimulus is recorded before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: EPMC, a standard drug (e.g., Morphine), or vehicle is administered.

-

Measurement: The tail flick latency is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

Data Analysis: The percentage increase in latency time is calculated to determine the analgesic effect.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cells or U937 human monocytic cells are commonly used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of EPMC for 1-2 hours.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated, and the IC₅₀ value is determined.

-

Assay Kit: A commercial colorimetric or fluorometric COX inhibitor screening assay kit is typically used.

-

Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the enzyme is pre-incubated with different concentrations of EPMC or a standard inhibitor (e.g., Indomethacin).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Measurement: The peroxidase activity of COX is measured colorimetrically or fluorometrically.

-

Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated, and the IC₅₀ values are determined.

Conclusion

Ethyl 4-methoxycinnamate has consistently demonstrated significant anti-inflammatory and analgesic properties in a range of preclinical models. Its mechanisms of action, involving the inhibition of key inflammatory enzymes like COX-1 and COX-2, the suppression of pro-inflammatory cytokines and mediators, and the modulation of the NF-κB and p38 MAPK signaling pathways, provide a strong rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for further research and development of EPMC as a novel therapeutic agent for the treatment of inflammatory diseases and pain. Further studies, including pharmacokinetic and toxicological profiling, are warranted to advance EPMC towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Antimicrobial Properties of Ethyl Methoxycinnamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and antimicrobial activities of ethyl methoxycinnamate and its derivatives. Ethyl p-methoxycinnamate (EPMC), a major constituent of the medicinal plant Kaempferia galanga, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiangiogenic effects.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships to facilitate further research and development in this area.

Antioxidant Activity

This compound derivatives have demonstrated notable potential as antioxidant agents. Their efficacy is primarily attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous disease pathologies.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of ethyl p-methoxycinnamate (EPMC) and its derivatives has been quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

| Compound | Assay | IC50 Value (ppm) | Reference |

| Ethyl p-methoxycinnamate (EPMC) | DPPH | >1000 | [3] |

| p-Methoxycinnamic acid (PMCA) | DPPH | 518.58 | |

| Ascorbic Acid (Positive Control) | DPPH | 7.66 |

Table 1: DPPH Radical Scavenging Activity of Ethyl p-Methoxycinnamate and its Derivative.

The data clearly indicates that the hydrolysis of EPMC to p-methoxycinnamic acid (PMCA), which involves the conversion of the ethyl ester group to a carboxylic acid, enhances antioxidant activity. However, the potency of PMCA is still significantly lower than that of the standard antioxidant, ascorbic acid. This suggests that while the cinnamic acid backbone possesses inherent radical scavenging capabilities, further structural modifications are necessary to optimize this activity. The presence of a hydroxyl group is highlighted as being important for enhancing antioxidant properties.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Ethyl p-methoxycinnamate (EPMC) | Bacillus cereus ATCC 11778 | 62.5 (mg/mL) | |

| Ethyl p-hydroxycinnamate (EPHC) | Staphylococcus aureus | 333 | |

| Ethyl p-hydroxycinnamate (EPHC) | Bacillus cereus | 333 | |

| Ethyl p-hydroxycinnamate (EPHC) | Pseudomonas aeruginosa | 111 | |

| Ethyl p-hydroxycinnamate (EPHC) | Escherichia coli | 111 | |

| Ethyl p-hydroxycinnamate (EPHC) | Candida albicans | 111 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms.

Research has shown that ethyl p-methoxycinnamate itself has weak antibacterial properties. However, its microbially transformed derivative, ethyl p-hydroxycinnamate (EPHC), exhibits significant activity against a range of bacteria and the fungus Candida albicans. This highlights the critical role of the hydroxyl group in the antimicrobial action of these compounds. EPHC demonstrated greater growth inhibition potential than EPMC.

Experimental Protocols

This section details the methodologies employed in the assessment of the antioxidant and antimicrobial activities of this compound derivatives.

DPPH Radical Scavenging Assay

This widely used spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant is present, it donates a hydrogen atom to DPPH, which leads to the reduction of the radical and a color change to a pale yellow. The decrease in absorbance is proportional to the concentration and potency of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: The this compound derivatives and a positive control (e.g., ascorbic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction: A specific volume of the test sample solution (e.g., 0.5 mL) is mixed with a specific volume of the DPPH solution (e.g., 0.5 mL). A blank sample containing only the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the scavenging activity against the concentration of the test sample.

DPPH Assay Experimental Workflow.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

-

Preparation of Inoculum: The test microorganism is cultured overnight, and the inoculum is prepared by adjusting the turbidity to a McFarland standard (typically 0.5) to achieve a standardized cell density.

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Broth Microdilution for MIC Determination.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound derivatives and their biological activity is a crucial aspect for the design of more potent compounds.

Antioxidant Activity SAR

The available data suggests a clear structure-activity relationship for the antioxidant properties of these compounds.

Structure-Activity Relationship for Antioxidant Activity.

The key takeaway is that the presence of a free carboxylic acid group in PMCA, resulting from the hydrolysis of the ethyl ester in EPMC, leads to a significant increase in radical scavenging activity. This is likely due to the ability of the carboxylic acid group to participate in hydrogen donation.

Antimicrobial Activity SAR

A similar structure-activity relationship is observed for the antimicrobial properties.

Structure-Activity Relationship for Antimicrobial Activity.

The transformation of the methoxy group in EPMC to a hydroxyl group in EPHC results in a substantial increase in antimicrobial potency. This suggests that the phenolic hydroxyl group is a key pharmacophore for the antimicrobial activity of this class of compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with tunable antioxidant and antimicrobial properties. The structure-activity relationship studies clearly indicate that the presence of hydroxyl and carboxylic acid functional groups significantly enhances their biological activities.

Future research should focus on the synthesis of novel derivatives with targeted modifications to further optimize their potency and spectrum of activity. This includes exploring the effects of different ester groups, the position and number of hydroxyl and methoxy substituents on the aromatic ring, and the synthesis of amide and other bioisosteric replacements for the ester functionality. In vivo studies are also warranted to validate the therapeutic potential of the most promising candidates. A deeper investigation into the mechanisms of action, including potential interactions with specific cellular targets and signaling pathways, will be crucial for their rational development as therapeutic agents.

References

A Technical Guide to the Transesterification Synthesis of 2-Ethylhexyl-4-Methoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-ethylhexyl-4-methoxycinnamate, a widely used UV-B filter in sunscreens and other cosmetic products. The focus of this document is on the transesterification route, a common and efficient method for its industrial production. This guide will detail the experimental protocols, present key quantitative data, and visualize the underlying chemical processes and workflows.

Introduction

2-Ethylhexyl-4-methoxycinnamate, also known as octinoxate, is an organic compound that absorbs UV-B radiation, protecting the skin from sun damage. While several synthetic routes exist, transesterification of a simpler alkyl ester of 4-methoxycinnamic acid, such as the methyl or ethyl ester, with 2-ethylhexanol is a frequently employed strategy. This method avoids the potentially harsh conditions and side reactions associated with other pathways, such as the direct Claisen condensation with 2-ethylhexyl acetate, which can lead to hydrolysis of the starting materials and product.[1][2][3]

Synthesis Pathway: Transesterification

The core of this synthesis is the conversion of an alkyl ester of 4-methoxycinnamic acid to the 2-ethylhexyl ester through a transesterification reaction. This process is typically catalyzed by an acid or an enzyme.

Chemical Reaction

The general chemical equation for the transesterification is as follows:

Caption: Transesterification of methyl 4-methoxycinnamate with 2-ethylhexanol.

Quantitative Data Summary

The efficiency of the transesterification reaction is highly dependent on the choice of catalyst and the reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Acid-Catalyzed Transesterification

| Starting Ester | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Ethyl 4-methoxycinnamate | p-Toluenesulfonic acid | 0.03 g/cm³ | 150 | 6 | 93% (Yield) | [1][2] |

| Ethyl 4-methoxycinnamate | Indion-130 (Ion-exchange resin) | - | 100 | - | Poor |

Table 2: Enzymatic Transesterification

| Starting Acid | Enzyme | Enzyme Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Methoxycinnamic acid | Rhizopus oryzae lipase | 750 U | 45 | 96 | 91.3 |

Experimental Protocols

This section provides a detailed experimental protocol for the acid-catalyzed transesterification of ethyl 4-methoxycinnamate.

Acid-Catalyzed Synthesis Protocol

This protocol is based on the efficient synthesis using p-toluenesulfonic acid as a catalyst.

Materials:

-

Ethyl 4-methoxycinnamate

-

2-Ethylhexanol (in excess)

-

p-Toluenesulfonic acid

-

Benzene (for workup)

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

250 mL borosilicate glass reactor with a stirrer, four baffles, a thermometer pocket, and a condenser.

-

Constant temperature bath

-

Vacuum distillation apparatus

-

Gas chromatograph for analysis

Procedure:

-

Reaction Setup: In the 250 mL reactor, charge ethyl 4-methoxycinnamate (e.g., 30 g, 0.145 gmol), a significant excess of 2-ethylhexanol (e.g., 100 mL), and p-toluenesulfonic acid (e.g., 3 g).

-

Reaction Conditions: Immerse the reactor in a constant temperature bath to maintain the reaction mixture at 150°C. Stir the mixture vigorously (e.g., 1000 rpm) for 6 hours.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the conversion of ethyl 4-methoxycinnamate.

-

Workup:

-

After the reaction is complete, distill off the excess solvent under vacuum.

-

To the residue, add benzene.

-

Wash the benzene layer with a 10% sodium carbonate solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the benzene by distillation under vacuum.

-

The crude product can be further purified by vacuum distillation to obtain pure 2-ethylhexyl-4-methoxycinnamate.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-ethylhexyl-4-methoxycinnamate via transesterification.

Caption: General workflow for the synthesis of 2-ethylhexyl-4-methoxycinnamate.

Alternative Synthesis Routes

While transesterification is a robust method, other synthetic strategies have been reported.

-

Direct Esterification: This involves the reaction of 4-methoxycinnamic acid with 2-ethylhexanol, typically using an acid catalyst like p-toluenesulfonic acid. However, the low solubility of 4-methoxycinnamic acid in non-polar solvents can be a limitation, potentially leading to lower yields compared to transesterification.

-

Heck Reaction: A palladium-catalyzed Heck reaction between an aryl halide (such as 4-iodoanisole or 4-bromoanisole) and 2-ethylhexyl acrylate can also produce the target compound. This method can be efficient but may involve more expensive catalysts and require careful removal of catalyst residues from the final product.

Conclusion

The transesterification of lower alkyl esters of 4-methoxycinnamic acid with 2-ethylhexanol presents an efficient and scalable method for the synthesis of 2-ethylhexyl-4-methoxycinnamate. The use of p-toluenesulfonic acid as a catalyst at elevated temperatures provides high yields in a reasonable timeframe. Enzymatic methods, while operating under milder conditions, may require longer reaction times. The choice of synthetic route will ultimately depend on factors such as cost, desired purity, and available equipment. This guide provides the foundational knowledge for researchers and professionals to undertake the synthesis of this important UV-filtering agent.

References

Ethyl p-Methoxycinnamate: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl p-methoxycinnamate (EPMC) is a major bioactive compound found in several plant species, exhibiting a range of pharmacological activities including anti-inflammatory, antifungal, and anticancer properties.[1] This technical guide provides an in-depth overview of the natural sources of EPMC and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this promising natural product.

Natural Sources of Ethyl p-Methoxycinnamate

Ethyl p-methoxycinnamate is predominantly found in the rhizomes of plants belonging to the Zingiberaceae family. The most significant and widely studied sources are Kaempferia galanga (aromatic ginger) and Curcuma zedoaria.[2][3]

-

Kaempferia galanga L. (Aromatic Ginger): This is the most prominent natural source of EPMC, where it is a major constituent of the essential oil. The rhizomes of K. galanga are traditionally used in herbal medicine, and scientific studies have validated many of its therapeutic effects, which are largely attributed to its high EPMC content. The concentration of EPMC in the rhizome can be influenced by factors such as the geographical origin and the season of harvest.

-

Curcuma zedoaria (Zedoary): The dried rhizomes of Curcuma zedoaria have also been identified as a source of EPMC. It is considered one of the active principles responsible for the antifungal properties of the plant extract.

Isolation and Purification of Ethyl p-Methoxycinnamate

The isolation of EPMC from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. The choice of extraction method can significantly impact the yield and purity of the final product.

Data on Extraction Yields of Ethyl p-Methoxycinnamate

The following table summarizes the quantitative data on EPMC yields obtained through various extraction methods from Kaempferia galanga.

| Extraction Method | Solvent | Plant Material | Yield of EPMC | Reference |

| Soxhlet Extraction | n-Hexane | Dried Herb | 1.99% (on dried herb weight) | |

| Maceration | n-Hexane | Powdered Rhizome | 5.88% | |

| Maceration | 70% Ethanol | Sun-dried Rhizomes (Rainy Season) | 0.01% | |

| Maceration | 70% Ethanol | Sun-dried Rhizomes (Dry Season) | 0.001% | |

| Water Distillation | - | Fresh and Dried Herb | High Purity and Yield |

Experimental Protocols

Extraction of Ethyl p-Methoxycinnamate from Kaempferia galanga

a) Maceration with n-Hexane

-

Preparation of Plant Material: Air-dry fresh rhizomes of Kaempferia galanga and grind them into a fine powder.

-

Maceration: Soak the powdered rhizome (e.g., 0.5 kg) in n-hexane for 3 x 24 hours at room temperature.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under vacuum to obtain the crude extract.

-

Crystallization: Cool the crude extract in an ice bath to induce the formation of crude EPMC crystals.

-

Recrystallization: Filter the crystals, dry them, and recrystallize from n-hexane. For further purification, a two-solvent system of ethanol and water can be used to obtain pure EPMC as white crystals.

b) Soxhlet Extraction with n-Hexane

-

Preparation of Plant Material: Prepare dried and powdered rhizomes of Kaempferia galanga.

-

Extraction: Place the powdered rhizome in a thimble and extract with n-hexane in a Soxhlet apparatus for a specified duration (e.g., 6 hours).

-

Solvent Evaporation: After extraction, evaporate the solvent from the extract to obtain the crude EPMC. This method is reported to yield the highest extraction amount, though the purity might be lower compared to other methods like water distillation.

c) Water Distillation

-

Preparation of Plant Material: Use either fresh or dried rhizomes of Kaempferia galanga.

-

Distillation: Subject the plant material to water distillation. The volatile components, including EPMC, will be carried over with the steam.

-

Collection: Condense the steam and collect the distillate. EPMC can be separated from the aqueous phase. This method is noted for yielding EPMC with high purity.

Purification by Column Chromatography

Column chromatography is a standard method for purifying EPMC from crude extracts.

-

Preparation of the Column: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures of increasing polarity) as the mobile phase.

-

Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing EPMC. Combine the pure fractions.

-

Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain purified EPMC.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the quantification of EPMC in extracts.

a) High-Performance Liquid Chromatography (HPLC)

-

Column: C18 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30) containing 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at a wavelength of 308 nm.

-

Quantification: The concentration of EPMC is determined by comparing the peak area with that of a standard of known concentration.

b) High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: HPTLC plates pre-coated with silica gel.

-

Mobile Phase: A suitable solvent system is used for development.

-

Detection: The plates are scanned with a densitometer at a specific wavelength to quantify the EPMC spot.

-

Note: HPTLC has been shown to be a suitable method for the qualitative and quantitative analysis of EPMC in multiple batches of K. galanga rhizome.

Experimental Workflows

Caption: Maceration-based isolation workflow for EPMC.

Caption: HPLC analysis workflow for EPMC quantification.

Conclusion

This technical guide has outlined the primary natural sources of ethyl p-methoxycinnamate and provided detailed protocols for its isolation, purification, and quantification. For researchers and professionals in drug development, Kaempferia galanga represents a rich and accessible source of this bioactive compound. The choice of extraction and purification methodology should be guided by the desired yield and purity, with methods such as maceration followed by recrystallization offering a straightforward approach to obtaining pure EPMC. The analytical procedures detailed herein provide a robust framework for the quality control and standardization of EPMC-containing extracts. Further research into the pharmacological properties and potential therapeutic applications of EPMC is warranted.

References

- 1. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of Ethyl p-methoxycinnamate, the major antifungal principle of Curcumba zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantum Chemical Insights into the Stability of Ethylhexyl 4-Methoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl 4-methoxycinnamate (EHMC), also known as octyl methoxycinnamate (OMC), is a widely utilized UVB filter in sunscreens and other personal care products. Its primary function is to absorb and dissipate harmful ultraviolet radiation, thereby protecting the skin. However, the stability of EHMC under UV irradiation is a critical factor influencing its efficacy and safety. This technical guide delves into the quantum chemical calculations that elucidate the stability, photodegradation pathways, and isomerization of EHMC, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Upon exposure to sunlight, the more stable trans (E) isomer of EHMC can undergo photoisomerization to the less-stable cis (Z) isomer.[1][2] This transformation is significant as the cis isomer has been shown to possess a higher genotoxic potential.[3][4] Furthermore, EHMC can undergo photodegradation, leading to a decrease in its UV-filtering capacity and the formation of various byproducts.[5] Understanding these processes at a molecular level is paramount for the development of more stable and safer photoprotective agents.

Computational Methodologies

The stability and reactivity of EHMC have been extensively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common approaches employed in these studies.

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for studying the electronic structure and energetics of EHMC and its derivatives. A popular functional used for these calculations is B3LYP, often paired with basis sets such as 6-31+G(d,p). These calculations are instrumental in determining the relative energies of the trans and cis isomers, transition state geometries for isomerization, and the thermodynamic favorability of various degradation reactions. For instance, DFT calculations have shown that the trans isomer of EHMC is energetically more stable than the cis isomer by approximately 20 kJ/mol.

Experimental Protocols for Photodegradation Studies

Experimental investigations into the photodegradation of EHMC often involve the following key steps:

-

Sample Preparation: Solutions of EHMC are prepared in various solvents, such as methanol, and may include reactive species like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to simulate environmental conditions.

-

Irradiation: The prepared solutions are exposed to a UV source, often in a photoreactor equipped with a magnetic stirrer to ensure homogeneity. The temperature of the system is typically maintained at a constant value, for example, 20°C.

-

Concentration Monitoring: The change in EHMC concentration over time is monitored using spectrophotometry, measuring the absorbance at its λmax of 310 nm.

-

Product Identification: The degradation products are identified using techniques such as gas chromatography-mass spectrometry (GC-MS).

Quantitative Data on EHMC Stability and Degradation

The following tables summarize key quantitative data obtained from computational and experimental studies on EHMC.

| Parameter | Value | Method | Reference |

| Energy Difference (trans vs. cis) | ~20 kJ/mol | DFT (B3LYP) | |

| NOEC (trans-EHMC) | 0.064 mg/mL | UmuC test | |

| NOEC (cis-EHMC) | 0.038 mg/mL | UmuC test |

Table 1: Energetic and Toxicological Data for EHMC Isomers. NOEC: No Observed Effect Concentration.

| Condition | Observation | Reference |

| EHMC solution (no additives), 24h irradiation | 24% decrease in absorbance | |

| EHMC/H₂O₂ system, 10h irradiation | 50% decrease in absorbance | |

| EHMC/H₂O₂/HCl system (1:10:10 molar ratio) | Significantly faster degradation |